Acide 1-(2-amino-2-oxoéthyl)pipéridine-3-carboxylique

Vue d'ensemble

Description

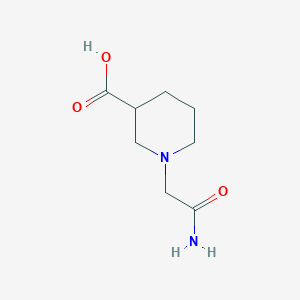

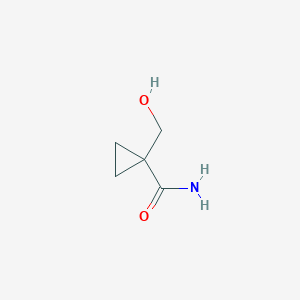

“1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is a compound with the empirical formula C8H16N2O4 . It is a solid substance and is a part of a class of compounds known as piperidines .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of anticonvulsant activity . The Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized . The synthesis involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular weight of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is 204.22 . The SMILES string representation of the molecule is O.NC(=O)CN1CCC(CC1)C(O)=O .Physical And Chemical Properties Analysis

The compound is a solid substance . It has an empirical formula of C8H16N2O4 and a molecular weight of 204.22 .Applications De Recherche Scientifique

Chimie médicinale : Propriétés anticonvulsivantes

En chimie médicinale, ce composé a été utilisé dans la synthèse de nouvelles bases de Schiff caractérisées par leur activité anticonvulsivante . Ces dérivés se sont montrés prometteurs pour traverser la barrière hémato-encéphalique et présentent un potentiel en tant que nouveaux agents thérapeutiques pour le traitement de l'épilepsie, répondant au besoin de médicaments avec une efficacité et une tolérance améliorées.

Pharmacologie : Interaction avec le transporteur GABA

Pharmacologiquement, des dérivés de l'acide 1-(2-amino-2-oxoéthyl)pipéridine-3-carboxylique ont été évalués pour leur interaction avec le transporteur GABA 1 humain (GAT1) . Des études de docking moléculaire suggèrent que ces composés peuvent se lier efficacement dans la poche active de GAT1, ce qui est important pour le développement de traitements des troubles neurologiques.

Biochimie : Inhibition enzymatique

En biochimie, le noyau pipéridine, qui fait partie de la structure de ce composé, est connu pour jouer un rôle dans l'inhibition enzymatique . Ceci est crucial pour le développement de médicaments ciblant des voies métaboliques spécifiques, conduisant potentiellement à de nouveaux traitements pour les maladies où la régulation enzymatique est une stratégie thérapeutique.

Chimie organique : Synthèse de dérivés de la pipéridine

Les chimistes organiciens ont exploré l'utilisation de ce composé comme réactif pour la synthèse de divers dérivés de la pipéridine . Ces dérivés sont précieux pour leurs larges applications dans la création de produits pharmaceutiques, notamment des inhibiteurs et des agonistes pour différentes cibles biologiques.

Génie chimique : Optimisation des procédés

En génie chimique, les dérivés du composé sont utilisés pour optimiser les processus de synthèse, tels que la fonctionnalisation à un pot d'intermédiaires insaturés . Cette optimisation est essentielle pour développer des méthodes de production à l'échelle industrielle plus efficaces et rentables pour les produits pharmaceutiques.

Mécanisme D'action

Target of Action

Similar compounds have been associated with the inhibition of gaba (γ-aminobutyric acid) uptake . GABA is the main inhibitory neurotransmitter in the brain of mammals and plays a considerable role in the pathogenesis of epilepsy .

Mode of Action

It can be inferred that the compound might interact with its targets, possibly gaba transporters, to inhibit the uptake of gaba, thereby increasing the concentration of gaba in the brain .

Biochemical Pathways

By inhibiting the uptake of gaba, the compound could potentially affect the gabaergic neurotransmission pathway . This could lead to an increase in inhibitory signals in the brain, which could have downstream effects on neuronal excitability and seizure activity.

Pharmacokinetics

Similar compounds have been evaluated for in vitro blood-brain barrier (bbb) permeability , which is a crucial factor in determining the bioavailability of a compound in the brain.

Result of Action

By potentially increasing the concentration of gaba in the brain, the compound could decrease neuronal excitability and reduce seizure activity .

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to simulate the effects of certain drugs on the body. Additionally, 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is a relatively expensive compound, and it may not be suitable for large-scale experiments. Additionally, 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid can be toxic in high concentrations, and caution should be taken when using it in experiments.

Orientations Futures

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid has a wide range of potential applications, and there are many potential future directions for research. One potential future direction is the development of new synthetic methods for the synthesis of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid, as well as potential therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid in different concentrations and to develop methods for safe and effective use in laboratory experiments.

Analyse Biochimique

Biochemical Properties

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) transporters, which are crucial for neurotransmission in the brain . The nature of these interactions often involves binding to active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to influence such critical biochemical pathways underscores its potential therapeutic applications.

Cellular Effects

The effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cross the blood-brain barrier and affect neuronal cells by interacting with GABA transporters . This interaction can lead to changes in neurotransmitter levels, impacting cell signaling and gene expression. Additionally, its effects on cellular metabolism can alter the energy balance within cells, influencing various metabolic pathways.

Molecular Mechanism

At the molecular level, 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA transporters, inhibiting or activating their function . This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across cell membranes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function . At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or metabolic disturbances. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications.

Metabolic Pathways

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with GABA transporters can influence the levels of gamma-aminobutyric acid and other related metabolites, impacting overall neurotransmitter balance.

Transport and Distribution

The transport and distribution of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its ability to cross the blood-brain barrier and interact with neuronal cells highlights its potential for targeting central nervous system disorders.

Subcellular Localization

The subcellular localization of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-2-6(4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYDPAMZRKIGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)

![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)